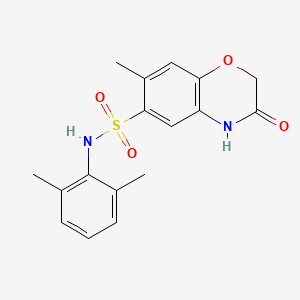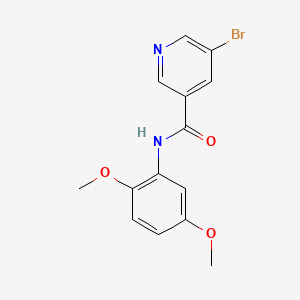![molecular formula C17H14N2O5 B5775619 methyl 2-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5775619.png)
methyl 2-{[3-(2-nitrophenyl)acryloyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{[3-(2-nitrophenyl)acryloyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and is commonly used as a fluorescent dye in biological and biochemical studies.
作用机制
The mechanism of action of methyl 2-{[3-(2-nitrophenyl)acryloyl]amino}benzoate involves its ability to bind to specific targets in biological systems. This compound has a high affinity for certain proteins and nucleic acids, allowing it to selectively label and visualize them in live cells. The fluorescent properties of the compound are due to its ability to absorb light energy and emit it at a longer wavelength, resulting in a visible fluorescence signal.
Biochemical and Physiological Effects
This compound has minimal biochemical and physiological effects on cells and tissues. It does not interfere with cellular processes or cause toxicity at the concentrations commonly used in scientific research. However, it is important to note that the compound may have different effects in different biological systems, and further studies are needed to fully understand its potential effects.
实验室实验的优点和局限性
The advantages of using methyl 2-{[3-(2-nitrophenyl)acryloyl]amino}benzoate in lab experiments include its high quantum yield, compatibility with commonly used fluorescence microscopy techniques, and selective labeling of specific targets in live cells. The compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, the limitations of using this compound include its potential toxicity at high concentrations and the need for specialized equipment and expertise to perform fluorescence microscopy experiments.
未来方向
There are numerous future directions for the use of methyl 2-{[3-(2-nitrophenyl)acryloyl]amino}benzoate in scientific research. One potential direction is the development of new fluorescent dyes based on this compound that have improved properties such as higher quantum yields and longer excitation/emission wavelengths. Another direction is the use of this compound in combination with other imaging techniques such as super-resolution microscopy to achieve higher resolution and more detailed images of biological systems. Additionally, the use of this compound in drug discovery and development is an area of active research, as it has the potential to be used as a tool for screening and identifying new drugs.
合成方法
Methyl 2-{[3-(2-nitrophenyl)acryloyl]amino}benzoate can be synthesized through a multi-step process that involves the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of a base to form a β-ketoester intermediate. This intermediate is then reacted with methyl anthranilate in the presence of a catalyst to form the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学研究应用
Methyl 2-{[3-(2-nitrophenyl)acryloyl]amino}benzoate has numerous applications in scientific research. It is commonly used as a fluorescent dye in biological and biochemical studies due to its unique properties. This compound has a high quantum yield and excitation/emission wavelengths that are compatible with commonly used fluorescence microscopy techniques. It has been used to label proteins, lipids, and nucleic acids in live cells, allowing researchers to visualize and study their behavior and interactions.
属性
IUPAC Name |
methyl 2-[[(E)-3-(2-nitrophenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-24-17(21)13-7-3-4-8-14(13)18-16(20)11-10-12-6-2-5-9-15(12)19(22)23/h2-11H,1H3,(H,18,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYCOUOZGCGYOH-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[(2-chlorophenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5775538.png)
![2-[4-(3-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5775555.png)
![4-isopropyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5775571.png)
![N-isobutyl-3-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5775572.png)


![3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5775599.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide](/img/structure/B5775611.png)


![2-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5775633.png)
![1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5775639.png)

